Product packaging for imm-02(Cat. No.:CAS No. 218929-99-8)

imm-02

Cat. No.: B608081
CAS No.: 218929-99-8
M. Wt: 301.35
InChI Key: LNXOUMUIRMAHEG-REZTVBANSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Background on Mammalian Diaphanous (mDia)-Related Formins and Their Biological Significance

Mammalian Diaphanous (mDia)-related formins, including mDia1, mDia2, and mDia3, are a family of proteins that play a crucial role in regulating the structure and dynamics of the cytoskeleton. nih.govvirginia.edu These proteins are effectors for Rho GTP-binding proteins, which are key signaling molecules involved in various cellular processes. nih.govnih.gov The primary function of mDia-related formins is to polymerize linear actin filaments and coordinate their organization with microtubules, thereby influencing cell shape, adhesion, migration, and division in both normal and cancerous cells. nih.govvirginia.edu

The activity of mDia formins is tightly regulated through an autoinhibitory mechanism. nih.gov This involves an interaction between the N-terminal Diaphanous Inhibitory Domain (DID) and the C-terminal Diaphanous Autoregulatory Domain (DAD). nih.govprobechem.com When the DID and DAD are bound to each other, the formin protein remains in an inactive state. Activation occurs when a GTP-bound Rho protein binds to the formin, disrupting the DID-DAD interaction. This conformational change releases the Formin Homology 2 (FH2) domain, which is then free to nucleate and elongate actin filaments. virginia.edunih.gov Given their fundamental role in cytoskeletal dynamics, mDia-related formins are significant in both normal physiology and in pathological conditions such as cancer, where cellular motility and invasion are critical aspects of disease progression. nih.govmdpi.com

Discovery and Initial Preclinical Characterization of this compound as a Formin Agonist

This compound was identified as a small molecule agonist of mDia-related formins through screening efforts aimed at discovering compounds that could disrupt the autoinhibitory DID-DAD interaction. nih.gov Termed an "intramimic," this compound functions by mimicking the mechanism that naturally activates mDia formins. nih.gov Its mode of action is to interfere with the binding of the DID and DAD, which forces the formin into an active state. nih.govprobechem.com

Initial preclinical characterization of this compound revealed its ability to trigger significant cellular changes consistent with formin activation. In vitro studies demonstrated that this compound could induce actin assembly and stabilize microtubules. nih.govprobechem.com This cytoskeletal remodeling was shown to lead to downstream cellular consequences, including the activation of serum response factor (SRF)-mediated gene expression, which is known to be regulated by actin dynamics. nih.govmolbiolcell.org Further characterization in cell-based assays showed that activation of mDia by this compound could lead to cell-cycle arrest and apoptosis. nih.gov The IC50 value for the disruption of the DID-DAD interaction by this compound has been reported as 99 nM. probechem.com

Rationale for Continued Preclinical Investigation of this compound in Disease Models

The rationale for the continued preclinical investigation of this compound stems from the critical role of its target, the mDia-related formins, in cancer cell biology. The extensive invasive capacity of malignant tumors, such as glioblastoma, is a major contributor to their resistance to therapies and their lethality. nih.gov This invasion is mediated by the Rho GTPase signaling pathway, with mDia formins acting as key downstream effectors that regulate the F-actin cytoskeleton to support tumor cell motility. nih.gov

Historically, strategies to counteract the role of mDia in cancer have focused on inhibition. nih.gov However, the development of mDia agonists like this compound has opened up a new avenue for investigation. The hypothesis is that forced and sustained activation of mDia could disrupt the dynamic cytoskeletal rearrangements necessary for directed cell migration and invasion. Instead of simply blocking the formation of migratory structures, mDia agonism could lead to a "freezing" of the cytoskeleton, thereby impeding cell motility. nih.gov Preclinical studies have explored this concept in various cancer models, including colon cancer and glioblastoma, to determine if this anti-invasion strategy could be effective. nih.govnih.gov The investigation into this compound is therefore driven by the need for novel therapeutic strategies that can target the cytoskeletal machinery of cancer cells to prevent their spread. nih.govpatsnap.com

Overview of Current Preclinical Research Landscape for this compound

The current preclinical research landscape for this compound is primarily focused on its potential as an anti-cancer agent, with a particular emphasis on its anti-invasive properties. Studies have utilized a range of preclinical models to investigate the effects of this compound, from in vitro cell culture systems to in vivo animal models.

In the context of glioblastoma (GBM), a highly invasive brain tumor, this compound has been shown to be a superior anti-invasion strategy compared to mDia inhibition. nih.govpatsnap.com Research using GBM cell lines and spheroid invasion models has demonstrated that mDia agonism with this compound can abrogate both random and directional cell migration. nih.gov Furthermore, in patient-derived GBM spheroid models, this compound-mediated mDia agonism has been observed to disrupt invasion, in part by causing a loss of mDia expression and the collapse of tumor microtube networks. patsnap.com

In colon cancer research, in vivo studies using a mouse xenograft model have shown that this compound can slow tumor growth. nih.gov The mechanism underlying this effect is attributed to its ability to induce cell-cycle arrest and apoptosis through the activation of mDia-related formins. nih.gov The preclinical data generated to date supports the continued investigation of mDia agonism as a therapeutic strategy and positions this compound as a key tool compound for these studies.

Interactive Data Tables

Below are interactive tables summarizing the key findings from preclinical research on this compound.

Table 1: In Vitro Effects of this compound

Cellular ProcessEffect of this compoundCell Lines StudiedReferences
mDia Autoinhibition Disrupts DID-DAD interactionNot specified in detail probechem.com
Actin Dynamics Triggers actin assemblyNIH 3T3, SW480 nih.gov, nih.gov
Microtubule Dynamics Promotes microtubule stabilizationNIH 3T3, SW480 nih.gov, nih.gov
Gene Expression Induces serum response factor (SRF)-mediated gene expressionNot specified in detail nih.gov
Cell Cycle Induces cell-cycle arrestNot specified in detail nih.gov
Apoptosis Induces apoptosisNot specified in detail nih.gov
Cell Migration Inhibits both random and directional migrationU87, U251 (Glioblastoma) nih.gov
Tumor Spheroid Invasion Halts invasion in ex vivo brain slicesU87 (Glioblastoma) nih.gov
Tumor Microtube Networks Induces network collapsePatient-derived GBM models patsnap.com

Table 2: In Vivo Effects of this compound

Disease ModelKey FindingsReferences
Colon Cancer Xenograft Slows tumor growth nih.gov

Compound Names Mentioned

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17F2N3OS B608081 imm-02 CAS No. 218929-99-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

218929-99-8

Molecular Formula

C13H17F2N3OS

Molecular Weight

301.35

IUPAC Name

1-tert-butyl-1-[(E)-1-(3,5-difluoro-2-hydroxyphenyl)ethylideneamino]thiourea

InChI

InChI=1S/C13H17F2N3OS/c1-7(17-18(12(16)20)13(2,3)4)9-5-8(14)6-10(15)11(9)19/h5-6,19H,1-4H3,(H2,16,20)/b17-7+

InChI Key

LNXOUMUIRMAHEG-REZTVBANSA-N

SMILES

CC(=NN(C(=S)N)C(C)(C)C)C1=C(C(=CC(=C1)F)F)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

IMM-02;  IMM 02;  IMM02; 

Origin of Product

United States

Molecular and Cellular Mechanisms of Action of Imm 02

Target Identification and Validation Studies for IMM-02

Target identification and validation are critical early stages in the drug discovery process, aiming to confirm that a potential target is involved in a disease and that modulating it will have the desired therapeutic effect. ddtjournal.comsartorius.comnih.govnih.gov For this compound, studies have focused on identifying and validating mDia formins, particularly their autoregulatory mechanism, as the primary targets. aacrjournals.orgaacrjournals.orgpivotscipub.com

Disruption of Diaphanous Inhibitory Domain (DID) and Diaphanous Autoregulatory Domain (DAD) Interaction by this compound

Mammalian Diaphanous-related formins are kept in an inactive, auto-inhibited state through an intramolecular interaction between their N-terminal Diaphanous Inhibitory Domain (DID) and their C-terminal Diaphanous Autoregulatory Domain (DAD). aacrjournals.orgfrontiersin.org The binding of activated Rho GTPases to the GTPase-binding domain (GBD) disrupts this DID-DAD interaction, releasing the FH2 domain to promote actin polymerization and influence microtubule dynamics. aacrjournals.orgaacrjournals.orgfrontiersin.org

This compound was identified through screening for molecules capable of disrupting this auto-inhibitory DID-DAD binding, thereby activating mDia formins. aacrjournals.orgaacrjournals.orgpivotscipub.com Studies have shown that this compound effectively inhibits DID-DAD binding. aacrjournals.orgaacrjournals.org

Table 1: Inhibition of DID-DAD Binding by IMM-01 and this compound

CompoundIC50 (nmol/L)Hill Slope
IMM-011400.75
This compound990.76

Data derived from in vitro binding assays. aacrjournals.orgaacrjournals.org

This disruption by this compound mimics the effect of Rho GTPase binding, leading to the activation of mDia proteins. aacrjournals.orgpivotscipub.com

Binding Affinity and Specificity Profiling of this compound to mDia Isoforms

This compound, along with IMM-01, has been shown to specifically activate the Dia subgroup of formins. pivotscipub.com While both IMM-01 and this compound disrupt the DID-DAD interaction, they exhibit differing binding affinities and consequently, potentially varying physiological effects. pivotscipub.com this compound demonstrated a lower IC50 value (99 nmol/L) for inhibiting DID-DAD binding compared to IMM-01 (140 nmol/L), indicating a higher potency in disrupting this interaction in the specific assay context. aacrjournals.orgaacrjournals.org

The binding orientations of IMM-01 and this compound within the DAD-binding pocket of the DID are similar but distinct, which is hypothesized to contribute to their differential binding affinities and observed cellular activities. aacrjournals.orgaacrjournals.org An inactive structural analog, IMM-03, did not align into the DAD pocket in modeling studies, further supporting the specificity of IMM-01 and this compound for this interaction site. aacrjournals.orgaacrjournals.org

Molecular Docking and Dynamics Simulations of this compound-Target Interactions

Molecular docking and dynamics simulations are computational techniques used to predict the binding modes and affinities of small molecules to their target proteins and to study the stability of these interactions over time. researchgate.netsamipubco.combiopractify.com For this compound, these methods have been employed to understand its interaction with the mDia DID-DAD interface. aacrjournals.orgpivotscipub.com

Molecular docking simulations have revealed that IMM-01 and this compound occupy the armadillo-repeat region of the mDia DID structure. pivotscipub.com This region is the site typically bound by the DAD domain under physiological auto-inhibited conditions. pivotscipub.com The simulations indicated that both intramimics bind in similar but distinct orientations within this pocket. aacrjournals.orgaacrjournals.org This difference in binding orientation is proposed to be a factor contributing to the observed differences in their binding affinities and potentially their cellular effects. aacrjournals.orgaacrjournals.org In contrast, the inactive compound IMM-03 did not appropriately align into the DAD-binding pocket in these simulations. aacrjournals.orgaacrjournals.org

These computational studies provide structural insights supporting the mechanism by which this compound disrupts the DID-DAD interaction and activates mDia formins. aacrjournals.orgpivotscipub.com

Signaling Pathway Modulation by this compound

The activation of mDia formins by this compound leads to the modulation of key signaling pathways, primarily those involved in cytoskeletal dynamics and gene expression. aacrjournals.orgaacrjournals.orgmedchemexpress.com

Regulation of Actin Assembly and Microtubule Stabilization by this compound

A primary consequence of mDia formin activation is the promotion of actin filament assembly. aacrjournals.orgaacrjournals.orgmedchemexpress.comnih.gov Formins, through their FH2 domain, are processive actin filament elongators. frontiersin.org By disrupting the DID-DAD auto-inhibition, this compound releases the FH2 domain, allowing it to catalyze the polymerization of globular actin (G-actin) into filamentous actin (F-actin). aacrjournals.orgaacrjournals.orgfrontiersin.org Studies have shown that this compound is sufficient to trigger actin assembly in cells. aacrjournals.orgaacrjournals.orgmedchemexpress.com For instance, treatment with this compound modestly increased F-actin content in SW480 colon cancer cells. aacrjournals.org In NIH 3T3 fibroblasts, IMM-01 induced filopodia-like structures consistent with formin activation, although this compound's effect on these structures was less pronounced in one study. aacrjournals.orgpivotscipub.com

In addition to actin assembly, mDia formins also play a role in modulating microtubule dynamics, including microtubule stabilization. aacrjournals.orgaacrjournals.orgmedchemexpress.comnih.govfrontiersin.orgspringermedizin.deresearchgate.net this compound has been reported to promote microtubule stabilization. aacrjournals.orgaacrjournals.orgmedchemexpress.com This effect is thought to contribute to the stabilization of the cytoskeleton. pivotscipub.com In NIH 3T3 cells, this compound induced microtubule stabilization. aacrjournals.orgaacrjournals.org However, in SW480 colon carcinoma cells, while IMM-01 showed microtubule stabilization similar to Taxol, this compound exhibited an equivocal effect in one study. aacrjournals.orgaacrjournals.org Another study in U251 glioblastoma cells also failed to observe significant microtubule stabilization in response to IMM treatment, suggesting potential cell type-specific differences in the microtubule response to this compound. nih.gov

Serum Response Factor (SRF)-Mediated Gene Expression Induction by this compound

Serum Response Factor (SRF) is a transcription factor that plays a central role in coupling cytoskeletal dynamics to gene expression. biorxiv.orguniprot.orgnus.edu.sgsemanticscholar.org SRF regulates the expression of a wide range of genes, including those encoding cytoskeletal proteins and immediate-early genes. biorxiv.orguniprot.orgnus.edu.sg The activity of SRF is influenced by the state of the actin cytoskeleton, particularly the balance between G-actin and F-actin. uniprot.orgnus.edu.sg

This compound has been shown to trigger SRF-mediated gene expression. aacrjournals.orgaacrjournals.orgmedchemexpress.comnih.gov This induction is a downstream effect of this compound's ability to promote F-actin assembly through mDia activation. aacrjournals.orgaacrjournals.orgnih.gov Studies using NIH 3T3 cells expressing a serum response element (SRE)-LacZ reporter construct demonstrated that this compound treatment significantly induced LacZ expression, indicating activation of SRF-regulated transcription. aacrjournals.orgaacrjournals.org This induction was comparable to that observed with cytochalasin D, an agent known to activate SRF by affecting actin dynamics. aacrjournals.orgaacrjournals.org Furthermore, co-treatment with Latrunculin B, which blocks actin monomer incorporation into filaments, inhibited the IMM-mediated SRF induction, confirming that the activation is dependent on F-actin assembly. aacrjournals.orgaacrjournals.org

This compound has also been shown to induce the expression of Egr1, a known SRF target gene, in serum-deprived SW480 cells. aacrjournals.orgaacrjournals.org This was detected by both indirect immunofluorescence and immunoblotting. aacrjournals.orgaacrjournals.org The activation of SRF by this compound relies on the activation of cellular formins, as demonstrated by experiments where blocking the FH2 domain inhibited IMM-induced SRF activation. aacrjournals.orgaacrjournals.org

Compound Information

Downstream Signaling Cascades Affected by mDia Activation via this compound

Activation of mDia formins by this compound triggers several downstream signaling events. One notable effect is the induction of serum response factor (SRF)-mediated gene expression. chemsrc.comprobechem.comaacrjournals.orgaacrjournals.orgnih.govmedchemexpress.com This is consistent with the known link between Rho GTPase/formin signaling and the MAL-SRF transcription factor axis, which relates changes in actin dynamics to gene expression. aacrjournals.orgaacrjournals.org In NIH 3T3 reporter cell lines, treatment with IMM-01 or this compound significantly induced LacZ expression from an SRE-LacZ reporter gene, comparable to the effect of cytochalasin D, a known modulator of actin dynamics. aacrjournals.orgaacrjournals.org This IMM-mediated SRF activation was dependent on F-actin assembly, as cotreatment with Latrunculin B, which blocks actin monomer incorporation into filaments, inhibited the induction of SRF activity. aacrjournals.orgaacrjournals.org Concurrent with SRF activation, IMM treatment also induced Egr1 expression in colon carcinoma cells. aacrjournals.orgaacrjournals.org

Crosstalk with Other Cytoskeletal Regulators in Response to this compound

mDia formins regulate both actin filament assembly and microtubule dynamics. aacrjournals.orgaacrjournals.orgnih.govfrontiersin.org this compound, as an mDia agonist, is sufficient to trigger actin assembly and microtubule stabilization. chemsrc.comprobechem.comaacrjournals.orgaacrjournals.orgnih.govmedchemexpress.com In NIH 3T3 cells, IMM-01 induced microtubule stabilization at levels similar to Taxol, although this compound showed a less pronounced effect in one study. aacrjournals.orgpivotscipub.com The precise mechanisms of crosstalk between mDia activation by this compound and other cytoskeletal regulators are complex. Studies in glioblastoma (GBM) cells have investigated the interplay between mDia and Rho-associated kinases (ROCK), another class of Rho-GTPase effectors that control actin and microtubule reorganization. nih.govresearchgate.netresearchgate.netmdpi.com While both mDia and ROCK are involved in regulating cell shape, adhesion turnover, and motility, their activities can be antagonistic. nih.govresearchgate.netresearchgate.net this compound-mediated mDia agonism disrupts invasion in GBM models, and simultaneously targeting both mDia and ROCK did not enhance the anti-invasive effects of this compound, suggesting a complex interaction between these pathways in the context of this compound treatment. nih.govresearchgate.netresearchgate.netmedkoo.com

Cellular Responses to this compound in vitro

In vitro studies have demonstrated several key cellular responses to this compound treatment.

Cell Cycle Arrest Induction by this compound

This compound has been shown to induce cell cycle arrest in vitro. chemsrc.comprobechem.comaacrjournals.orgaacrjournals.orgnih.govmedchemexpress.comfrontiersin.orgmedchemexpress.eu This effect is considered a consequence of this compound's ability to trigger actin assembly and microtubule stabilization. chemsrc.comprobechem.comaacrjournals.orgaacrjournals.orgnih.govmedchemexpress.com While the specific impact on progression through G2 and mitosis is an area of ongoing study, it is hypothesized that inappropriate formin activation in the G2 phase, prior to nuclear envelope breakdown, contributes to a defect in cytoskeletal dynamics leading to this arrest. aacrjournals.orgaacrjournals.org In nontransformed NIH 3T3 cells, IMMs were shown to affect progression into DNA synthesis in the G1 phase. aacrjournals.org

Apoptosis Promotion by this compound

In addition to cell cycle arrest, this compound has been found to promote apoptosis in vitro. chemsrc.comprobechem.comaacrjournals.orgaacrjournals.orgnih.govmedchemexpress.comfrontiersin.orgmedchemexpress.eu This induction of programmed cell death is another consequence attributed to this compound's mechanism of activating mDia and subsequently affecting cytoskeletal dynamics. chemsrc.comprobechem.comaacrjournals.orgaacrjournals.orgnih.govmedchemexpress.com Studies have monitored markers of programmed cell death, such as caspase-3 cleavage, to evaluate the impact of this compound on cell survival. aacrjournals.orgaacrjournals.org In NIH 3T3 cells, IMM-01 and this compound induced caspase-3 cleavage at levels similar to positive controls like Taxol or doxorubicin. aacrjournals.orgaacrjournals.org The inhibition of microtubule disassembly by formin activation may contribute to the induction of apoptosis, drawing parallels to the action of taxane-based chemotherapeutic agents. pivotscipub.com

Modulation of Cell Migration and Invasion by this compound

This compound significantly modulates cell migration and invasion in vitro. chemsrc.comaacrjournals.orgaacrjournals.orgfrontiersin.orgresearchgate.netresearchgate.netmdpi.commedkoo.commolbiolcell.orgnih.govresearchgate.net As an mDia agonist, this compound affects the F-actin cytoskeleton and microtubule dynamics, which are critical for cell motility and invasion. aacrjournals.orgaacrjournals.orgfrontiersin.orgnih.govresearchgate.net In glioblastoma (GBM) cells, mDia activation through IMM-01 or this compound incubation dramatically suppressed both net migration and total distance migrated. molbiolcell.orgnih.govresearchgate.net In Transwell and spheroid invasion assays, mDia activation was found to be superior to mDia inhibition in blocking invasion. molbiolcell.orgnih.govresearchgate.net Continuous treatment with IMM-01 or this compound was most effective at blocking spheroid invasion in U87 cells. molbiolcell.org this compound-mediated mDia agonism disrupts invasion in patient-derived GBM spheroid models. nih.govresearchgate.netresearchgate.netmedkoo.com

Effects on Tumor Microtube Network Formation and Collapse

Recent research has highlighted the effects of this compound on tumor microtube networks, particularly in the context of glioblastoma. This compound-mediated mDia agonism has been shown to disrupt tumor microtube network formation and induce their collapse. nih.govresearchgate.netmdpi.comresearchgate.netmedkoo.comohiolink.edu Tumor microtubes are fine, actin-rich protrusions that facilitate communication and invasion in certain cancer cells, contributing to therapeutic resistance. This compound treatment in patient-derived GBM spheroid models led to a progressive loss of mDia1 and mDia2 protein expression, which was associated with the elimination of tumor microtube networks and a block of invasion. nih.govmdpi.comohiolink.edu The rate of tumor microtube collapse induced by this compound was affected by the presence of ROCK inhibitors, suggesting an interplay between these pathways in regulating microtube dynamics. nih.govmdpi.com

Data Table: In vitro Effects of this compound

Cellular ResponseCell Lines TestedObserved EffectReferences
DID-DAD Binding InhibitionRecombinant DID from mDia2IC50 = 99 nM chemsrc.comprobechem.comaacrjournals.org
Actin AssemblyNIH 3T3, SW480Triggered/Increased F-actin content, accumulation at cell-cell junctions (this compound) chemsrc.comprobechem.comaacrjournals.orgaacrjournals.org
Microtubule StabilizationNIH 3T3, SW480Triggered/Stabilization (equivocal effect for this compound in one study) chemsrc.comprobechem.comaacrjournals.orgaacrjournals.orgpivotscipub.com
SRF-mediated Gene ExpressionNIH 3T3Significant induction of LacZ expression chemsrc.comprobechem.comaacrjournals.orgaacrjournals.org
Egr1 ExpressionSW480Induction aacrjournals.orgaacrjournals.org
Cell Cycle ArrestNIH 3T3, SW480, U251Induction (G1 arrest in NIH 3T3, G2/M possible in tumor cells) chemsrc.comprobechem.comaacrjournals.orgaacrjournals.orgnih.govmedchemexpress.comfrontiersin.orgmedchemexpress.eumolbiolcell.org
Apoptosis PromotionNIH 3T3, SW480, U251Induction (caspase-3 cleavage) chemsrc.comprobechem.comaacrjournals.orgaacrjournals.orgpivotscipub.comnih.govmedchemexpress.comfrontiersin.orgmedchemexpress.eumolbiolcell.org
Cell Migration ModulationU251, U87Suppressed net migration and total distance migrated molbiolcell.orgnih.govresearchgate.net
Cell Invasion ModulationU87, U251Blocked/Reduced invasion in Transwell and spheroid assays frontiersin.orgresearchgate.netresearchgate.netmdpi.commedkoo.commolbiolcell.orgnih.govresearchgate.net
Tumor Microtube Network FormationPatient-derived GBMDisruption and collapse nih.govresearchgate.netmdpi.comresearchgate.netmedkoo.comohiolink.edu

Impact on Cell Adhesion and Polarity

The impact of this compound on cell adhesion and polarity is closely linked to its agonistic activity on mDia formins. This compound functions by disrupting the autoinhibitory interaction between the Diaphanous Inhibitory Domain (DID) and the Diaphanous Autoregulatory Domain (DAD) of mDia proteins, thereby activating their formin homology 2 (FH2) domain, which is responsible for actin assembly. molbiolcell.org This activation leads to significant alterations in the actin and microtubule cytoskeleton.

Studies have shown that treatment with this compound triggers actin assembly and promotes microtubule stabilization in various cell lines. aacrjournals.orgaacrjournals.org For instance, in NIH 3T3 cells, this compound was found to induce both actin assembly and microtubule stabilization. aacrjournals.orgaacrjournals.org The resulting changes in F-actin architecture can directly influence cell adhesion structures. Research indicates that F-actin accumulates at cell-cell junctions in cells treated with this compound, suggesting a potential reinforcement of these junctions. aacrjournals.org The precise mechanism underlying this observed F-actin accumulation at junctions, whether through direct formin-mediated actin assembly or indirect induction of cell-structure genes, remains an area of ongoing investigation. aacrjournals.org

Cell polarity, a fundamental property essential for directed cell migration and asymmetric division, is also influenced by mDia-mediated cytoskeletal dynamics. aacrjournals.orgaacrjournals.org The Golgi apparatus, a key organelle involved in protein trafficking and establishing cell polarity during migration, is known to align in the direction of migration. nih.gov Studies investigating the effect of this compound on Golgi polarity have shown that mDia-mediated F-actin dynamics are important for establishing this polarity. nih.govresearchgate.netresearchgate.net While one study reported no increase in Golgi polarity in IMM-01-treated cells, this compound treatment led to an approximate 25% increase in Golgi polarization towards a wound in U251 cells compared to control groups. nih.govresearchgate.netresearchgate.net However, this increase did not reach statistical significance. nih.govresearchgate.netresearchgate.net It has been hypothesized that the increase in F-actin content induced by this compound might reduce the dynamic positioning of the Golgi in response to migratory cues, although further studies are needed to fully elucidate this mechanism. researchgate.netresearchgate.net

The alterations in cell adhesion and polarity induced by this compound have significant implications for cell migration and invasion, particularly in the context of cancer. Glioblastoma (GBM) cells, for example, rely heavily on precise regulation of their cytoskeleton for invasive migration. nih.govpatsnap.com Studies using GBM cell models have demonstrated that this compound treatment significantly inhibits cell migration and invasion. molbiolcell.orgnih.govpatsnap.comnih.gov This has been observed in various assay formats, including Transwell invasion assays and spheroid invasion models. molbiolcell.orgnih.govpatsnap.comnih.gov

The anti-invasive effects of this compound in GBM models are attributed to its action as a global mDia agonist. nih.govpatsnap.com this compound-mediated mDia agonism has been shown to disrupt invasion in patient-derived GBM spheroid models, potentially by inducing a loss of mDia expression over time and causing the collapse of tumor microtube networks, which are utilized by these cells for invasion. nih.gov

The balance between the activities of mDia formins and Rho-associated kinases (ROCK) is crucial for regulating cell shape, adhesion turnover, and motility. nih.govpatsnap.com Investigations into combined targeting strategies have revealed that while this compound alone is effective at disrupting invasion, simultaneously inhibiting ROCK with compounds like Y-27632 did not enhance the anti-invasive effects of this compound in GBM cells. nih.gov Furthermore, the combination treatment resulted in more disorganized invasive edges and increased de-adhesion compared to this compound treatment alone, suggesting complex interplay between these pathways in maintaining cell adhesion during invasion. nih.gov

The following table summarizes some of the research findings related to this compound's impact on cell adhesion and polarity:

Cellular ProcessObserved Effect of this compound TreatmentCell Type(s) StudiedKey Mechanism InvolvedSource
Actin AssemblyTriggered actin assemblyNIH 3T3, SW480mDia activation (DID-DAD disruption) aacrjournals.orgaacrjournals.org
Microtubule StabilizationInduced microtubule stabilization (equivocal effect in SW480)NIH 3T3, SW480mDia activation aacrjournals.orgaacrjournals.org
Cell-Cell AdhesionF-actin accumulation at cell-cell junctions (suggested reinforcement)Cells treated with this compoundFormin activation aacrjournals.org
Golgi Polarity~25% increase in polarization towards wound (not statistically significant)U251mDia-mediated F-actin dynamics nih.govresearchgate.netresearchgate.net
Cell Migration/InvasionSignificant inhibition of migration and invasionGBM cell models (Transwell, spheroids)mDia agonism, mDia expression loss molbiolcell.orgnih.govpatsnap.comnih.gov

Table 1: Summary of this compound's Impact on Cell Adhesion and Polarity

Structure Activity Relationship Sar and Rational Design of Imm 02 Analogues

Identification of Key Pharmacophoric Features of IMM-02

Identifying the key pharmacophoric features of this compound involves determining the essential steric and electronic characteristics of the molecule that are necessary for its interaction with its biological target, mDia-related formins, and subsequent biological response. nih.govmdpi.com For this compound, its activity stems from disrupting the DID-DAD interaction. probechem.com Therefore, the pharmacophore would likely include features crucial for this specific binding event. These features typically involve hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and potentially ionizable groups, arranged in a specific 3D spatial orientation. nih.govmdpi.comresearchgate.net While specific details on the precisely identified pharmacophoric features of this compound are not extensively detailed in the provided search results, its chemical structure, N1-(tert-Butyl)-2-[1-(3,5-difluoro-2-hydroxyphenyl)ethylidene]hydrazine-1-carbothioamide, suggests potential features such as hydrogen bond donors and acceptors (from the hydroxyl, hydrazine, and carbothioamide groups), hydrophobic regions (from the tert-butyl and fluorophenyl groups), and possibly aromatic features (from the phenyl ring). medkoo.com These features would be hypothesized to interact with complementary sites within the DID-DAD interface of mDia.

Synthetic Modifications and Their Impact on Target Engagement and Cellular Activity

Synthetic modification of lead compounds like this compound is a standard approach to explore the SAR and optimize their properties. wikipedia.orgnih.gov By systematically altering different parts of the this compound structure, researchers can assess the impact of these changes on its ability to engage with mDia (target engagement) and its resulting cellular activities, such as promoting actin assembly, microtubule stabilization, cell cycle arrest, and apoptosis. medchemexpress.comprobechem.comselvita.comnih.govnih.gov For instance, modifications to the tert-butyl group, the hydrazine-carbothioamide linker, or the 3,5-difluoro-2-hydroxyphenyl moiety could affect binding affinity to the DID-DAD interface, cellular permeability, metabolic stability, and off-target interactions. Measuring target engagement in cells, for example, through techniques like the Cellular Thermal Shift Assay (CETSA), can directly demonstrate if a modified analogue still binds to mDia in a cellular context. selvita.comnih.gov Subsequent cellular assays would then reveal the impact of the modification on the downstream biological effects. Detailed research findings on specific synthetic modifications of this compound and their precise impact on target engagement and cellular activity are not provided within the search results, but this is a critical step in the rational design process.

Computational Approaches in this compound Analogue Design and Optimization

Computational approaches play a significant role in modern drug discovery, complementing experimental methods in the design and optimization of drug candidates and their analogues. dntb.gov.uaarxiv.orgnih.gov For this compound, computational methods can be employed to predict the binding mode of analogues to the mDia DID-DAD interface, estimate binding affinities, and filter potential candidates before synthesis and experimental testing. Techniques such as molecular docking and molecular dynamics simulations can provide insights into the interactions between this compound or its analogues and the target protein at an atomic level. mdpi.comdntb.gov.uanih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build predictive models that correlate the structural properties of a series of compounds with their biological activities. collaborativedrug.comwikipedia.orgdntb.gov.uanih.govresearchgate.netmdpi.comnih.gov For this compound derivatives, QSAR models can be developed using a dataset of synthesized analogues with known activity in disrupting DID-DAD interaction or inducing cellular effects. nih.govnih.gov Molecular descriptors, which numerically represent various structural and physicochemical properties of the compounds, are calculated. researchgate.netmdpi.com Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are then used to build a mathematical model that describes the relationship between these descriptors and the observed biological activity. dntb.gov.uanih.govresearchgate.netnih.gov Validated QSAR models can then be used to predict the activity of virtually designed this compound analogues, guiding the selection of the most promising compounds for synthesis and experimental validation. researchgate.netnih.gov While the provided search results discuss QSAR modeling in general and for other compound series, specific QSAR studies focused solely on this compound derivatives are not detailed.

Optimization Strategies for Enhanced Preclinical Efficacy and Selectivity of this compound Analogues

Optimization strategies for this compound analogues aim to improve their therapeutic potential by enhancing preclinical efficacy and selectivity while potentially addressing any undesirable properties. giievent.jpresearchgate.netresearchgate.net Based on SAR studies and computational modeling, analogues can be designed with modifications intended to increase binding affinity to mDia, improve cellular uptake, enhance metabolic stability, and reduce off-target interactions that could lead to toxicity. collaborativedrug.comleibniz-fmp.de Selectivity is crucial to ensure that the analogues primarily affect mDia-related pathways without significantly impacting other cellular processes. researchgate.net Preclinical efficacy would be evaluated in relevant in vitro and in vivo models, such as the previously mentioned mouse colon cancer xenograft model. medchemexpress.comprobechem.comresearchgate.net Optimization might involve iterative cycles of design, synthesis, in vitro and in vivo testing, and further computational analysis to refine the structural features of the analogues. leibniz-fmp.de Strategies could also include modifying the pharmacokinetic profile to achieve optimal concentration at the target site. While the search results mention preclinical efficacy and selectivity in the context of other compounds and therapeutic strategies, specific details on the optimization strategies applied to this compound analogues are not provided.

Methodological Advances in the Study of Imm 02

Advanced Microscopy and Imaging Techniques for IMM-02 Cellular Effects

Advanced microscopy and imaging techniques have been instrumental in visualizing the cellular effects of this compound, particularly its impact on the cytoskeleton. Studies investigating this compound have utilized methods such as indirect immunofluorescence to observe changes in cellular structures like microtubules and F-actin uni.lusigmaaldrich.com. For instance, treatment with this compound has been shown to alter F-actin architecture, leading to its accumulation at cell-cell junctions in certain cell lines uni.lusigmaaldrich.com. Microtubule stabilization, consistent with formin activation, has also been observed using immunofluorescence in conjunction with immunoblotting of whole-cell lysates uni.lusigmaaldrich.com. The induction of Egr1 expression by IMM compounds has also been monitored using indirect immunofluorescence uni.lusigmaaldrich.com. While the specific details of "advanced" techniques like super-resolution microscopy (e.g., STED, SMLM) or advanced live-cell imaging (e.g., confocal, two-photon, light-sheet microscopy) are discussed in the broader context of cellular imaging, their specific application to detailed studies of this compound's dynamic effects on cytoskeletal elements at high resolution would represent a significant methodological advancement. Such techniques allow for the visualization of rapid cellular processes and sub-cellular localization with enhanced spatial and temporal resolution.

Omics Approaches (Proteomics, Transcriptomics) for Mechanism Elucidation of this compound

Omics approaches, such as transcriptomics and proteomics, offer powerful tools for a comprehensive understanding of the molecular mechanisms influenced by compounds like this compound. Research on this compound has indicated its ability to induce serum response factor-mediated gene expression, leading to the expression of genes like Egr1 uni.lusigmaaldrich.com. This suggests that transcriptomic analysis, which examines the complete set of RNA transcripts, has been employed to some extent to identify changes in gene expression patterns following this compound treatment uni.lusigmaaldrich.com. While the provided information highlights specific gene targets, broader transcriptomic profiling techniques (e.g., RNA-Seq) could provide a more global view of gene regulation in response to this compound. Similarly, proteomic approaches, which involve the large-scale study of proteins, could reveal how this compound affects protein abundance, modifications, and interactions. Integrating transcriptomic and proteomic data can provide deeper insights into biological functions and pathways affected by a compound. Although detailed proteomic studies specifically on this compound are not explicitly detailed in the provided snippets, the application of such integrated 'omics approaches holds significant potential for a more complete elucidation of this compound's mechanism of action beyond observed cytoskeletal changes and the expression of a few genes.

Development of Novel Biochemical and Cell-Based Assays for this compound Activity

The characterization of this compound's activity has relied on the development and application of various biochemical and cell-based assays. This compound was identified through screening for compounds that disrupt the interaction between the Diaphanous Inhibitory Domain (DID) and Diaphanous Autoregulatory Domain (DAD) of formins, indicating the use of biochemical assays to measure this specific protein-protein interaction uni.lu. Assays designed to assess formin-mediated actin assembly have likely been crucial in confirming the agonistic activity of this compound uni.lusigmaaldrich.com. Furthermore, cell-based assays have been employed to evaluate the downstream effects of this compound, including its impact on microtubule stabilization (often assessed via immunoblotting) uni.lusigmaaldrich.com, induction of serum response factor-mediated gene expression uni.lusigmaaldrich.com, disruption of the cell cycle, and induction of apoptosis uni.lusigmaaldrich.com. These cell-based assays provide functional readouts of this compound's effects within a living cellular context. The development of novel assays that offer increased sensitivity, specificity, or higher throughput continues to be important for studying formin agonists. Biochemical assays can focus on specific enzymatic activities or molecular interactions, while cell-based assays can measure a range of functional and phenotypic changes.

High-Throughput Screening Platforms for Identifying Formin Agonists Like this compound

High-throughput screening (HTS) platforms have played a critical role in the identification of formin agonists such as this compound. IMM-01 and this compound were specifically identified in a screen for small molecules that could disrupt the autoinhibition of mDia formins by targeting the DID-DAD interaction uni.lusigmaaldrich.com. This screening effort was conducted using a large chemical library at a high-throughput screening center uni.lu. HTS platforms enable the rapid testing of thousands to millions of compounds against a specific biological target or pathway. In the case of formin agonists, HTS assays would likely be designed to detect compounds that promote formin activity, such as by disrupting the DID-DAD interaction or stimulating actin polymerization uni.lusigmaaldrich.com. The successful identification of this compound through such a platform highlights the power of HTS in discovering novel chemical probes and potential therapeutic leads that modulate cytoskeletal dynamics uni.lusigmaaldrich.com.

Translational Insights from Preclinical Research on Imm 02

Preclinical Data Supporting Potential Therapeutic Applications of IMM-02 in Oncology

Preclinical studies have demonstrated that this compound exerts several effects on cancer cells that support its potential therapeutic application in oncology. In vitro experiments revealed that this compound was sufficient to trigger actin assembly and microtubule stabilization uni.lunih.gov. Furthermore, it induced serum response factor (SRF)-mediated gene expression, cell-cycle arrest, and apoptosis in cancer cells uni.lunih.gov. The activation of SRF by this compound was found to be dependent on F-actin assembly nih.gov.

Beyond cellular-level effects, in vivo analysis using mouse xenograft models of colon cancer established the ability of IMM-01 and this compound to slow tumor growth uni.lunih.gov. This indicates that the in vitro cellular effects translate into a measurable impact on tumor progression in a living system.

More recent preclinical work has extended the investigation of this compound to glioblastoma (GBM). Studies using patient-derived GBM spheroid models showed that this compound-mediated mDia agonism disrupted invasion citeab.comreferencecitationanalysis.comfishersci.nl. This disruption was, at least in part, attributed to the induction of mDia expression loss and the collapse of the tumor microtube network citeab.comreferencecitationanalysis.comfishersci.nl. Continuous treatment with either IMM-01 or this compound significantly inhibited the invasion of glioblastoma U87 cells, a result achieved through mDia activation. Additionally, in SW480 colon cancer cells, IMM-01 successfully reversed the persistent activation of the EGFR pathway induced by Dia depletion and inhibited tumor cell proliferation and migration.

The preclinical data highlights this compound's multifaceted impact on key cancer cell processes, including cytoskeletal dynamics, proliferation, survival, and invasion.

Here is a summary of key preclinical findings for this compound:

Preclinical ModelObserved EffectReference(s)
Cancer cells (in vitro)Triggered actin assembly and microtubule stabilization uni.lunih.gov
Cancer cells (in vitro)Induced SRF-mediated gene expression (dependent on F-actin assembly) uni.lunih.gov
Cancer cells (in vitro)Caused cell-cycle arrest and apoptosis uni.lunih.gov
Mouse xenograft model (colon cancer)Slowed tumor growth uni.lunih.gov
Patient-derived GBM spheroid modelsDisrupted invasion, induced mDia expression loss, and tumor microtube collapse citeab.comreferencecitationanalysis.comfishersci.nl
Glioblastoma U87 cells (in vitro)Significantly inhibited invasion (through mDia activation)
SW480 colon cancer cells (in vitro)Reversed EGFR pathway activation, inhibited proliferation and migration (IMM-01)

Identification of Disease Contexts Amenable to mDia-Targeting by this compound

The preclinical research on this compound has identified specific cancer contexts where targeting mDia with this compound shows promise. The initial studies demonstrating slowed tumor growth in colon cancer xenograft models suggest the potential applicability of this compound in colon carcinoma uni.lunih.gov. The subsequent findings in glioblastoma patient-derived spheroid models indicate that GBM is another disease context amenable to mDia-targeting by this compound, particularly in disrupting invasive phenotypes and tumor microtube networks citeab.comreferencecitationanalysis.comfishersci.nl.

The rationale for targeting mDia in cancer stems from the critical roles of mDia family members in regulating actin filament assembly and modulating microtubule dynamics, processes essential for cell polarity, migration, and asymmetric division uni.lunih.gov. Dysregulation of formins, including mDia proteins, is associated with various human diseases, including cancer nih.gov. Therefore, cancers where these cytoskeletal processes are heavily involved in tumor progression, invasion, and metastasis, such as aggressive solid tumors like colon cancer and glioblastoma, represent potential disease contexts for this compound.

Preclinical Challenges and Opportunities for Translating this compound Research

Translating preclinical findings of this compound into clinical applications presents both challenges and opportunities. A potential challenge identified in the preclinical assessment of intramimics like IMM-01 and this compound is that while they specifically activate the Dia subgroup of formins, they may lack specificity and affect the activity of multiple formins. This potential lack of pan-formin specificity could lead to off-target effects that would need careful consideration during further development.

Despite potential challenges, the preclinical data highlights significant opportunities. This compound represents a novel strategy for therapeutically targeting the cytoskeletal remodeling machinery of cancer cells uni.lunih.gov. This approach could offer an alternative or complementary strategy to existing cancer therapies, particularly in targeting aspects of cancer cell biology less effectively addressed by current agents uni.lunih.gov. The observed efficacy in inhibiting tumor growth and disrupting invasion in preclinical models of colon cancer and glioblastoma underscores the opportunity to develop this compound for specific aggressive malignancies where current treatments have limitations uni.lunih.govciteab.comreferencecitationanalysis.comfishersci.nl. The ability to induce cell-cycle arrest and apoptosis also points to a direct anti-tumor effect uni.lunih.gov.

Comparative Analysis of this compound with Other Formin Modulators in Preclinical Settings

Preclinical studies have begun to compare the effects of this compound with other molecules that modulate formin activity. A notable comparison has been made with SMIFH2, a known inhibitor of formin FH2 domains citeab.comreferencecitationanalysis.comfishersci.nl. In the context of anti-invasion strategies in GBM spheroids, this compound, which acts as a global mDia agonist, was found to be superior to SMIFH2, a formin antagonist citeab.comreferencecitationanalysis.comfishersci.nl. This suggests that activating mDia-related formins with this compound may be a more effective approach to disrupt invasion in this cancer type compared to inhibiting formin activity with SMIFH2.

While IMM-01 and this compound both activate the mDia family by disrupting DID-DAD binding, molecular docking simulations suggest they occupy the armadillo-repeat region of the mDia DID structure with differing binding orientations, leading to varying binding affinities and thus physiological effects. This indicates that even within the class of mDia intramimics, variations in structure can lead to differences in preclinical outcomes.

This comparative analysis highlights that the specific mode of formin modulation (agonism vs. antagonism) and potentially subtle differences in how modulators interact with formin domains can significantly impact their preclinical efficacy.

Future Directions and Unexplored Avenues in Imm 02 Research

Investigation of IMM-02's Effects in Additional Preclinical Disease Models

Initial research has shown that this compound exhibits anti-tumor activity in a mouse xenograft model of colon cancer and disrupts invasion in glioblastoma (GBM) patient-derived spheroid models. medchemexpress.commedkoo.compatsnap.com These findings are significant, yet the full therapeutic potential of this compound remains largely uncharted. A crucial next step is to evaluate its efficacy across a wider array of preclinical disease models. Given that its mechanism involves the modulation of fundamental cytoskeletal processes, its effects may extend to various cancer types characterized by invasive growth and metastasis.

Future research should systematically screen this compound against a panel of diverse cancer cell lines and, more importantly, in advanced preclinical models that better mimic human disease. researchgate.net This includes patient-derived xenografts (PDXs) from various tumor types, which preserve the heterogeneity of the original tumor, and genetically engineered mouse models (GEMMs) that can replicate the genetic evolution of specific cancers. Investigating this compound in models of metastatic disease is particularly critical to determine if its demonstrated anti-invasive properties in GBM spheroids translate to preventing or reducing metastasis in other cancers. medkoo.com Furthermore, humanized animal models, which incorporate a human immune system, could provide initial insights into the interplay between this compound's cellular effects and the host immune response. haematologica.org

{ "title": "Table 1: Summary of Current and Proposed Preclinical Models for this compound", "columns": [ {"name": "Model Type", "type": "text"}, {"name": "Specific Model", "type": "text"}, {"name": "Key Research Question", "type": "text"}, {"name": "Status", "type": "text"} ], "rows": [ {"Model Type": "In Vitro", "Specific Model": "Glioblastoma (GBM) Spheroids", "Key Research Question": "Does this compound inhibit invasive cell movement and tumor microtube formation?", "Status": "Investigated medkoo.compatsnap.com"}, {"Model Type": "In Vivo Xenograft", "Specific Model": "Mouse Colon Cancer Xenograft", "Key Research Question": "Can this compound slow the growth of established tumors?", "Status": "Investigated chemsrc.commedchemexpress.com"}, {"Model Type": "Patient-Derived Xenograft (PDX)", "Specific Model": "Pancreatic, Lung, Breast Cancer", "Key Research Question": "What is the efficacy of this compound in models that reflect human tumor heterogeneity?", "Status": "Proposed"}, {"Model Type": "Genetically Engineered Mouse Model (GEMM)", "Specific Model": "Metastatic Breast Cancer Model", "Key Research Question": "Can this compound prevent or reduce the formation of metastatic lesions?", "Status": "Proposed"}, {"Model Type": "Humanized Mouse Model", "Specific Model": "Various Solid Tumors", "Key Research Question": "How does this compound interact with a human immune system in the tumor microenvironment?", "Status": "Proposed"} ] }

Exploration of Combination Strategies Involving this compound with Other Preclinical Agents

Modern cancer therapy increasingly relies on combination strategies to enhance efficacy, overcome resistance, and reduce toxicity. nih.govresearchgate.net Exploring this compound in combination with other preclinical agents is a logical and necessary direction for future research. The unique mechanism of this compound, targeting mDia-mediated cytoskeletal dynamics, suggests potential synergy with drugs that act on different cellular pathways. medkoo.com

An initial study investigating the simultaneous targeting of mDia with this compound and Rho-associated kinase (ROCK) in GBM models found that this combination did not enhance the anti-invasive effects. medkoo.compatsnap.com This finding underscores the importance of empirical testing, as mechanistic rationale does not always predict synergistic outcomes. Future preclinical studies should explore combinations with standard-of-care chemotherapies, targeted therapies, and immunotherapies. frontiersin.org For instance, combining this compound with agents that induce DNA damage could be effective, as this compound's ability to induce cell cycle arrest might sensitize cancer cells to such agents. medchemexpress.com Similarly, its role in modulating the cytoskeleton could potentially alter antigen presentation or immune cell infiltration, suggesting a rationale for combining it with immune checkpoint inhibitors. nih.gov

{ "title": "Table 2: Preclinical Combination Strategies for this compound", "columns": [ {"name": "Combination Agent Class", "type": "text"}, {"name": "Rationale", "type": "text"}, {"name": "Preclinical Finding/Status", "type": "text"} ], "rows": [ {"Combination Agent Class": "ROCK Inhibitors", "Rationale": "Both ROCK and mDia are downstream effectors of Rho-GTPases controlling the cytoskeleton.", "Preclinical Finding/Status": "No enhanced anti-invasive effect observed in GBM models. medkoo.compatsnap.com"}, {"Combination Agent Class": "Standard Chemotherapy (e.g., taxanes)", "Rationale": "this compound affects microtubule stability and could synergize with microtubule-targeting agents.", "Preclinical Finding/Status": "Proposed"}, {"Combination Agent Class": "Targeted Therapy (e.g., EGFR inhibitors)", "Rationale": "Disrupting cytoskeletal organization may overcome resistance to signaling inhibitors.", "Preclinical Finding/Status": "Proposed"}, {"Combination Agent Class": "Immune Checkpoint Inhibitors (e.g., anti-PD-1)", "Rationale": "Altering tumor cell structure could enhance immune cell recognition and infiltration.", "Preclinical Finding/Status": "Proposed"} ] }

Unraveling Potential Off-Target Effects and Their Preclinical Implications

While the intended target of this compound is the DID-DAD interaction of mDia formins, a thorough preclinical investigation must assess potential off-target activities. chemsrc.commedkoo.com Off-target effects, where a compound interacts with unintended proteins or pathways, can lead to unexpected toxicities or confound the interpretation of efficacy data. bio-integration.org Identifying these effects early in development is crucial for de-risking a compound and understanding its true mechanism of action. nih.gov

A comprehensive future research program for this compound should include systematic off-target profiling. This can be achieved through several established methodologies. Proteomic approaches, such as chemical proteomics, can identify the full spectrum of proteins that physically bind to this compound within a cell. Phenotypic screening across large, diverse cell panels can reveal patterns of activity that suggest unexpected mechanisms. Furthermore, comparing the cellular and transcriptomic fingerprints of this compound treatment with those induced by genetic knockdown or knockout of its intended mDia targets can help differentiate on-target from potential off-target effects. Any identified off-target interactions must then be validated and their preclinical implications assessed to determine if they represent a liability or, in some cases, a beneficial polypharmacology. bio-integration.org

Application of Artificial Intelligence and Machine Learning in this compound Discovery and Optimization

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. mednexus.orgnih.gov These computational tools can analyze vast datasets to identify novel drug candidates, predict their properties, and optimize their structures for improved potency and reduced toxicity. alloytx.comresearchgate.net For this compound, AI and ML represent a powerful, unexplored avenue for advancing the research program.

In the context of this compound, AI/ML algorithms could be employed in several key areas. Generative models could design novel analogues of this compound, exploring a vast chemical space to identify compounds with potentially higher binding affinity for mDia or improved pharmacokinetic properties. researchgate.net ML models, trained on data from high-throughput screening, could predict the activity of new this compound analogues against different cancer types, helping to prioritize which compounds and disease models to pursue in wet-lab experiments. alloytx.com Furthermore, by analyzing complex biological data from genomics, proteomics, and imaging, AI could help identify novel biomarkers that predict which tumors would be most sensitive to this compound therapy, paving the way for a precision medicine approach. nih.govnih.gov

Addressing Mechanisms of Preclinical Resistance to this compound and its Analogues

Therapeutic resistance is a major challenge in oncology, where tumors can adapt to and evade the effects of treatment over time. td2inc.com Understanding and preempting mechanisms of resistance is a critical aspect of preclinical drug development. td2inc.commmv.org For this compound to be considered a durable therapeutic candidate, a proactive investigation into how cancer cells might develop resistance to its effects is essential.

A key future direction is the development of this compound-resistant preclinical models. This is typically achieved by exposing cancer cell lines to gradually increasing concentrations of the drug over a prolonged period. td2inc.com The resulting resistant cell lines can then be analyzed using multi-omics approaches (genomics, transcriptomics, proteomics) to identify the adaptive changes that allow them to survive. Potential mechanisms could include mutations in the mDia binding site, upregulation of compensatory signaling pathways that bypass the need for mDia-mediated actin dynamics, or increased expression of drug efflux pumps that remove this compound from the cell. frontiersin.org Identifying these resistance mechanisms preclinically would enable the rational design of combination strategies to overcome them and could lead to the development of biomarkers to monitor for the emergence of resistance in future clinical applications. td2inc.comnih.gov

Q & A

Q. What are best practices for peer review of this compound manuscripts?

  • Methodological Answer :

Verify methodological rigor (e.g., randomization, blinding) against ARRIVE 2.0 criteria .

Cross-check data consistency between text, tables, and figures (e.g., HPLC purity vs. stated synthesis yield) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
imm-02
Reactant of Route 2
Reactant of Route 2
imm-02

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.